molecular formula C23H30N3NaO4S2 B1663602 Batimastat (sodium salt)

Batimastat (sodium salt)

Cat. No.: B1663602
M. Wt: 499.6 g/mol
InChI Key: VWABIWQKZWQAKG-WXLIBGKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BB-94 sodium salt involves multiple steps, starting from the appropriate precursors. The key steps include the formation of the hydroxamic acid moiety and the incorporation of the thienyl and isobutyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of BB-94 sodium salt follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The final product is purified using techniques such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

BB-94 sodium salt primarily undergoes reactions typical of hydroxamic acids and thioethers. These include:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cancer Treatment

Batimastat has been investigated for its potential to inhibit tumor growth and metastasis in various cancer models.

  • Ovarian Carcinoma and Melanoma : Batimastat has shown efficacy in restricting human ovarian carcinoma xenografts and murine melanoma metastasis. In studies, it delayed primary tumor growth without inducing cytotoxicity. For instance, when administered at a dosage of 40 mg/kg intraperitoneally, it demonstrated significant antitumor effects alongside Cisplatin, leading to a survival rate increase from 75% to 95.2% in treated animals .
  • Pancreatic Cancer : Research indicated that Batimastat effectively reduced the viability and invasiveness of pancreatic cancer cells. In vitro studies revealed that it inhibited cell migration and invasion at low nanomolar concentrations, highlighting its potential as a therapeutic agent against aggressive tumors .

Muscle Degeneration Disorders

Batimastat has been explored for its therapeutic effects on muscle degeneration conditions such as Duchenne Muscular Dystrophy (DMD).

  • Duchenne Muscular Dystrophy : In a study involving mdx mice (a model for DMD), chronic administration of Batimastat resulted in reduced muscle necrosis and inflammation. The treatment improved muscle force production during contractions and augmented levels of critical proteins involved in muscle integrity .

Venom Neutralization

Recent studies have demonstrated Batimastat's potential in neutralizing the effects of snake venom.

  • Snake Venom Neutralization : Batimastat exhibited comparable efficacy to marimastat in neutralizing the bioactivity of snake venom metalloproteinases (SVMPs). It was effective at low concentrations, highlighting its potential as an antidote for envenomation .

Targeted Delivery Systems

Innovative approaches have been developed to enhance the delivery of Batimastat to specific tissues.

  • Nanoparticle Delivery : Targeted delivery systems using nanoparticles have been designed to deliver Batimastat directly to sites such as abdominal aortic aneurysms. This method significantly improved drug efficacy while minimizing systemic side effects. Studies showed that targeted delivery reduced aneurysmal growth effectively compared to systemic administration .

Pulmonary Applications

Batimastat has been investigated for its role in treating pulmonary conditions characterized by excessive collagen deposition.

  • Pulmonary Hypertension : Research indicates that Batimastat can attenuate collagen accumulation in pulmonary hypertension models, suggesting its utility in managing fibrotic lung diseases by inhibiting MMP activity .

Data Tables

Application AreaModel/Study TypeKey Findings
Cancer TreatmentOvarian carcinoma & melanomaDelayed tumor growth; increased survival rates
Muscle Degenerationmdx mice (DMD model)Reduced necrosis; improved muscle function
Venom NeutralizationSnake venom assaysEffective neutralization of SVMP activity
Targeted DeliveryAbdominal aortic aneurysm modelReduced aneurysmal growth with targeted NPs
Pulmonary ApplicationsPulmonary hypertension modelsAttenuated collagen accumulation

Mechanism of Action

BB-94 sodium salt exerts its effects by binding to the active site of matrix metalloproteinases, thereby inhibiting their enzymatic activity. This inhibition prevents the degradation of extracellular matrix components, which is crucial in processes such as tumor invasion and metastasis. The compound mimics natural inhibitors of matrix metalloproteinases, leading to a reduction in enzyme activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BB-94 sodium salt is unique due to its synthetic origin and broad-spectrum inhibition of multiple matrix metalloproteinases. Unlike natural inhibitors, it can be produced in large quantities and modified to enhance its properties. Its ability to inhibit a wide range of matrix metalloproteinases makes it a valuable tool in research and potential therapeutic applications .

Biological Activity

Batimastat, also known as BB-94, is a synthetic inhibitor of matrix metalloproteinases (MMPs) that has garnered significant interest for its potential therapeutic applications in various diseases, particularly cancer. This compound exhibits a broad spectrum of biological activities, including cytotoxic and cytostatic effects, making it a valuable tool in both research and clinical settings.

Batimastat functions primarily by binding to the active site of MMPs, inhibiting their ability to degrade extracellular matrix components. This inhibition is crucial in pathological conditions where MMPs contribute to disease progression, such as cancer metastasis and tissue remodeling. The compound has demonstrated inhibitory concentrations (IC50) in the low nanomolar range against various MMPs:

MMP Type IC50 (nM)
MMP-13
MMP-24
MMP-320
MMP-76
MMP-94

These values indicate Batimastat's potent inhibitory effects on MMP activity, which is essential for its therapeutic potential .

Cytotoxicity and Apoptosis Induction

Batimastat has been shown to induce apoptosis in various cell lines. In vitro studies reveal that the compound triggers morphological changes typical of apoptosis, such as membrane blebbing and chromatin condensation. For example, in acute myeloid leukemia (AML) cell lines, Batimastat treatment resulted in a significant reduction in viable cells, with an increase in early and late apoptotic cells .

A flow cytometry analysis demonstrated that treatment with 7.5 µM of Batimastat decreased viable cells to 58.7% compared to 90.3% in untreated controls, while early apoptotic cells increased to 30% from 5.6% . This effect is accompanied by an increase in caspase activity, indicating that Batimastat promotes programmed cell death through caspase activation .

Cell Cycle Arrest

The cytostatic effects of Batimastat vary depending on the specific cell line studied. Research indicates that it can induce cell cycle arrest at different phases, which contributes to its overall anti-proliferative effects. For instance, the compound was found to significantly alter cell cycle distribution in AML cells .

Signaling Pathways

Batimastat's action is also linked to the modulation of critical signaling pathways involved in cell survival and proliferation. It influences the MAPK/ERK and PI3K/AKT pathways:

  • MAPK/ERK Pathway : Exposure to Batimastat led to increased phosphorylation of ERK1/2 in several cell lines, suggesting activation of this pathway.
  • PI3K/AKT Pathway : The compound also significantly increased p-AKT levels in certain cell lines, indicating its role in promoting survival signals .

Case Studies and Research Findings

Numerous studies have investigated the efficacy of Batimastat in various cancer models:

  • Ovarian Carcinoma Models : In xenograft studies using human ovarian carcinoma models (HOC22 and HOC8), Batimastat was administered alone or alongside cisplatin. The results showed enhanced antitumor activity when combined with cisplatin compared to either treatment alone .
  • Pancreatic Cancer : In studies involving pancreatic cancer cell lines, Batimastat effectively inhibited MMP activity and reduced cell invasion in vitro. In vivo studies demonstrated that it significantly decreased hepatic tumor burden and improved survival rates in animal models .
  • Muscular Dystrophy Models : Chronic administration of Batimastat was shown to alleviate muscle pathology in mdx mice by reducing necrosis and inflammatory responses while improving muscle force production .

Q & A

Basic Research Questions

Q. How does Batimastat (sodium salt) inhibit matrix metalloproteinases (MMPs), and what experimental methods validate its mechanism?

Batimastat acts as a broad-spectrum MMP inhibitor by chelating the zinc ion in the catalytic domain of MMPs via its hydroxamate group . Validation involves:

  • Enzymatic assays : Measure IC50 values (e.g., 3–20 nM for MMP-1, -2, -3, -7) using fluorogenic substrates .
  • Molecular docking : Confirms binding stability through RMSD plots and binding energy calculations (e.g., −6.5 to −8.0 kcal/mol for MMP-9) .
  • Zinc displacement assays : Quantify zinc ion chelation via atomic absorption spectroscopy .

Q. What experimental models are appropriate for studying Batimastat’s anti-tumor effects in vivo?

  • Colorectal cancer ascites model : Intraperitoneal injection of C170HM2 cells in SCID mice, with Batimastat (40 mg/kg) reducing ascites volume by 79% when administered from day 0 .
  • Xenograft models : Monitor tumor invasion suppression via histopathology and MMP activity assays (e.g., gelatin zymography) .

Q. How to determine Batimastat’s selectivity profile across MMP isoforms?

Use isoform-specific enzymatic assays with recombinant MMPs (e.g., MMP-1 vs. MMP-9) under standardized pH and temperature conditions. Compare IC50 values and validate via competitive binding studies .

Advanced Research Questions

Q. How can computational methods reconcile discrepancies between Batimastat’s in vitro potency and in vivo efficacy?

  • Molecular dynamics simulations : Analyze ligand-protein stability over 100-ns trajectories to identify dynamic binding interactions not captured by static docking .
  • MMGBSA/MMBappl scoring : Calculate binding free energies to correlate with experimental pIC50 values (R² > 0.85 for MMP-2, -9) .
  • Pharmacokinetic modeling : Integrate bioavailability data (e.g., short half-life in plasma) to explain reduced efficacy in delayed treatment models .

Q. What strategies address Batimastat’s limited clinical translation despite preclinical success?

  • Combination therapies : Pair with chemotherapeutics (e.g., 5-FU) to target both MMP-mediated invasion and tumor proliferation .
  • Nanoparticle encapsulation : Improve solubility and bioavailability using PEGylated liposomes, as demonstrated in murine pharmacokinetic studies .
  • Biomarker-driven trials : Select patients with high MMP-9 expression in tumor biopsies to enhance therapeutic relevance .

Q. How to design experiments resolving contradictions in Batimastat’s role in metastasis suppression?

  • Time-course studies : Compare early (prophylactic) vs. late (therapeutic) administration in metastatic models .
  • Multi-omics integration : Combine proteomics (MMP activity) with transcriptomics (EMT markers) to identify compensatory pathways .
  • 3D invasion assays : Use organotypic co-cultures with fibroblasts to model tumor-stroma interactions .

Q. Methodological Challenges

Q. What are the limitations of current proteomic methods in studying Batimastat’s effects on MMP substrates?

  • Dynamic range issues : Plasma proteomics struggles to detect low-abundance MMP substrates (e.g., interleukin-6 at 0–5 pg/mL) due to albumin dominance .
  • Sample preparation : Fractionation via SDS-PAGE or LC-MS/MS reduces complexity but may lose transient MMP-substrate interactions .

Q. How to validate Batimastat’s off-target effects in complex biological systems?

  • Chemical proteomics : Use activity-based probes (e.g., broad-spectrum hydroxamate probes) to map off-target metalloproteases .
  • Knockout/knockdown models : Compare MMP-null vs. wild-type systems to isolate Batimastat-specific effects .

Properties

IUPAC Name

sodium;(2R,3S)-N-[(2S)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]-2-(2-methylpropyl)-N'-oxido-3-(thiophen-2-ylsulfanylmethyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N3O4S2.Na/c1-15(2)12-17(18(22(28)26-30)14-32-20-10-7-11-31-20)21(27)25-19(23(29)24-3)13-16-8-5-4-6-9-16;/h4-11,15,17-19H,12-14H2,1-3H3,(H3-,24,25,26,27,28,29,30);/q-1;+1/t17-,18+,19+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWABIWQKZWQAKG-WXLIBGKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CSC1=CC=CS1)C(=O)N[O-])C(=O)NC(CC2=CC=CC=C2)C(=O)NC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@H](CSC1=CC=CS1)C(=O)N[O-])C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N3NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Batimastat (sodium salt)
Reactant of Route 2
Batimastat (sodium salt)
Reactant of Route 3
Reactant of Route 3
Batimastat (sodium salt)
Reactant of Route 4
Reactant of Route 4
Batimastat (sodium salt)
Reactant of Route 5
Batimastat (sodium salt)
Reactant of Route 6
Batimastat (sodium salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.